molecular formula C13H16N4 B3055998 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine CAS No. 682732-81-6

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine

Cat. No.: B3055998
CAS No.: 682732-81-6
M. Wt: 228.29 g/mol
InChI Key: MGWPXZSRGVTMHX-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine (CAS 682732-81-6) is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound is recognized as a key intermediate in the exploration and development of novel therapeutics, particularly in the field of kinase inhibition . Its tetrahydropyrazolopyridine core is a privileged structure found in potent and selective allosteric inhibitors targeting LIM domain kinases (LIMK1/2) . LIMKs are critical regulators of actin cytoskeletal dynamics, and their overactivation has been implicated in disease pathways, including cancer metastasis and neurological disorders such as Fragile X Syndrome . As a building block, this amine-functionalized compound enables further synthetic modification for creating targeted chemical probes and drug candidates aimed at dissecting these complex disease mechanisms . The product is provided with comprehensive analytical data to ensure identity and purity. This chemical is intended for research applications in a controlled laboratory environment. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

5-benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-13-11-9-17(7-6-12(11)15-16-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWPXZSRGVTMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651793
Record name 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682732-81-6
Record name 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Three-Component Reaction with Arylglyoxals

A prominent method involves a one-pot, three-component reaction between arylglyoxals (1a-i) , 3-methyl-1-aryl-1H-pyrazol-5-amines (2a-c) , and cyclic 1,3-dicarbonyl compounds (3a-e) . Conducted in water/acetone (1:2) at 80°C with tetrapropylammonium bromide (TPAB, 20 mol%) as a phase-transfer catalyst, this approach achieves yields of 90–98%. The mechanism proceeds via Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by deacylation and oxidation. For example, using benzylglyoxal (1a) and 3-methyl-1-phenyl-1H-pyrazol-5-amine (2a) with cyclohexane-1,3-dione (3a) yields the pyrazolo[4,3-c]pyridine core, which undergoes subsequent benzylation.

Enolate-Mediated Intermolecular Cyclization

An alternative two-step protocol begins with the formation of monocarbonyl curcumin analogues. N-Benzylpiperidine-4-one reacts with benzaldehyde derivatives in basic ethanol, generating enolate intermediates that undergo nucleophilic attack to form β-hydroxy-ketones. Subsequent dehydration yields α,β-unsaturated ketones. These intermediates then react with phenylhydrazine under reflux in NaOH/ethanol, inducing intermolecular cyclization to form the pyrazolo[4,3-c]pyridine scaffold. This method, while lengthier, provides precise control over substituent placement, with reported yields of 75–85%.

1,3-Dipolar Cycloaddition Approaches

Nitrilimine-Based Cycloaddition

Nitrilimines, generated in situ from hydrazonoyl chlorides, participate in 1,3-dipolar cycloadditions with N-benzyl maleimide. For instance, nitrilimine 3 (derived from 2,4-dibromophenylhydrazine) reacts with N-benzyl maleimide (4) to form pyrrolo[3,4-c]pyrazole intermediates, which are subsequently functionalized to yield the target amine. This stereo-controlled method proceeds via a concerted mechanism, favoring the 5-benzyl regioisomer with >90% regioselectivity.

Post-Synthetic Functionalization

Carboxylic Acid to Amine Conversion

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CID 69251517) serves as a precursor for amine synthesis. Treatment with thionyl chloride converts the carboxylic acid to an acyl chloride, which reacts with aqueous ammonia to form the primary amide. Hofmann rearrangement using NaOCl/NaOH then yields the target amine, albeit with moderate efficiency (60–65% over three steps).

Reductive Amination

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Key Advantages Limitations
Three-component 90–98 4–6 h High atom economy; one-pot procedure Requires toxic solvents (acetone)
Enolate cyclization 75–85 12–18 h Precise substituent control Multi-step; low scalability
Nitrilimine cycloaddition 88–92 3–5 h Excellent regioselectivity Specialized starting materials
Reductive amination 70–78 8–10 h Direct amine introduction Sensitivity to moisture

Mechanistic Insights and Optimization

The three-component reaction’s success hinges on TPAB’s role in stabilizing transition states through hydrogen bonding, as evidenced by density functional theory (DFT) studies. Similarly, microwave irradiation enhances reaction rates by reducing activation energies (Δ*G‡) by 15–20 kJ/mol compared to conventional heating. In reductive amination, the use of NaBH3CN over NaBH4 improves selectivity for primary amines by minimizing over-reduction.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Mechanism of Action

The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Core Scaffold Variations

Pyrazolo-pyridine derivatives are classified based on ring substitution patterns. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 5-Benzyl, 3-amine C₁₃H₁₆N₄ 228.30 Enhanced lipophilicity, CNS targeting -
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride None (parent structure), dihydrochloride salt C₆H₁₀N₄·2HCl 211.09 (free base) High water solubility due to ionic form; used in pharmacokinetic studies
[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate 5-Isopropyl, 3-methylamine oxalate C₁₂H₂₀N₄O₄ 284.32 Moderate solubility; oxalate salt improves crystallinity
5-tert-Butyl-3-ethyl-1-isopropyl-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate 5-tert-Butyl, 3-ethyl ester C₁₇H₂₅N₃O₄ 335.40 Bulky tert-butyl group induces steric hindrance; ester groups enhance metabolic stability

Key Observations :

  • Lipophilicity : The benzyl group in the target compound increases logP compared to the dihydrochloride salt (logP ~1.7 vs. ionic form) .
  • Solubility: Ionic derivatives (e.g., dihydrochloride, oxalate) exhibit higher aqueous solubility, critical for intravenous formulations.
  • Conformational Flexibility: The target compound’s benzyl substituent may influence ring puckering. Crystal structures of analogs (e.g., 5-tert-butyl derivative) reveal a half-chair conformation, with deviations of 0.358–0.391 Å from the mean plane . General ring puckering analysis methods, as defined by Cremer and Pople, highlight the role of substituents in stabilizing non-planar conformations .

Hydrogen-Bonding and Crystal Packing

Hydrogen-bonding networks differ significantly among analogs:

  • The dihydrochloride salt forms ionic interactions via Cl⁻, while the oxalate salt utilizes carboxylate groups for intermolecular bonds .
  • Non-ionic derivatives (e.g., target compound) rely on weaker C–H···N or π-π interactions, reducing melting points (~150–200°C vs. >250°C for salts) .

Biological Activity

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3C_{13}H_{15}N_3 with a molecular weight of 213.28 g/mol. The compound features a pyrazolo-pyridine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃
Molecular Weight213.28 g/mol
CAS Number35005-71-1

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of pyrazolo-pyridine compounds exhibit antidepressant and anxiolytic properties. A study highlighted that certain substituted benzyl derivatives showed significant effects in mice models through various pharmacological evaluations. These compounds demonstrated a dual activity profile, indicating both central nervous system (CNS) stimulation and depression at different dosages .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of compounds related to this compound. For instance, certain derivatives have shown potent inhibition of cyclooxygenase enzymes (COX), particularly COX-2. The IC50 values for these compounds were comparable to celecoxib, a standard anti-inflammatory drug .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for enhancing the biological efficacy of these compounds. Modifications at specific positions on the pyrazolo-pyridine scaffold have been shown to influence their pharmacological profiles significantly. For example, the presence of electron-donating groups has been associated with increased anti-inflammatory activity .

Case Studies

  • CNS Activity Assessment : In a study involving various substituted benzyl derivatives, it was found that compounds exhibited distinct CNS effects ranging from stimulation to depression depending on their structural modifications. The evaluation included tests for antidepressant and anxiolytic activities using established animal models .
  • Anti-inflammatory Efficacy : Another investigation reported that certain pyrazolo-pyridine derivatives displayed significant anti-inflammatory effects in carrageenan-induced paw edema models in rats. The effective doses were calculated and compared to traditional anti-inflammatory agents like indomethacin .

Q & A

What are the standard synthetic protocols for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis of pyrazolo-pyridine derivatives typically involves multi-step reactions with careful selection of solvents, reagents, and catalysts. For example:

  • Alkylation reactions (e.g., benzylation) often use acetonitrile or dichloromethane as solvents, with alkyl halides as reagents .
  • Cyclization steps may require reflux conditions in toluene with catalysts like trifluoroacetic acid (TFA) to promote ring closure .
  • Purification via recrystallization (e.g., from acetonitrile) is critical for isolating high-purity products .
    Key factors affecting yield include reaction time, solvent polarity, and stoichiometric ratios. For instance, excess alkylating agents can improve substitution efficiency but may lead to byproducts if not carefully controlled.

How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • 1H NMR : Assign peaks to protons in the benzyl group (δ 7.2–7.4 ppm, aromatic), tetrahydro-pyridine ring (δ 2.5–3.5 ppm, CH₂ groups), and pyrazole NH₂ (δ 5.0–6.0 ppm, broad singlet). Compare with published spectra of analogous pyrazolo-pyridines .
  • IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹ for amine groups) and C-N/C=C vibrations (1500–1600 cm⁻¹) to confirm heterocyclic backbone .
  • 13C NMR : Resolve signals for sp³ carbons in the tetrahydro-pyridine ring (δ 20–50 ppm) and aromatic carbons (δ 110–140 ppm) .

How can researchers resolve contradictions in spectroscopic or chromatographic data during synthesis?

Level: Advanced
Methodological Answer:

  • Comparative Analysis : Cross-reference spectral data with structurally similar compounds (e.g., 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) to identify deviations in substituent effects .
  • Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Purity Assessment : Perform HPLC with UV detection (λ = 254–280 nm) to quantify impurities and adjust recrystallization protocols .

What computational strategies optimize reaction pathways for synthesizing this compound?

Level: Advanced
Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction intermediates and transition states, predicting regioselectivity in benzylation or cyclization steps .
  • Reaction Path Search : Use software like GRRM to explore potential pathways, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing pyrazolo-pyridine synthesis data to predict optimal solvent-catalyst combinations .

What safety protocols are recommended for handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, especially when using volatile solvents (e.g., toluene) .
  • Waste Disposal : Segregate hazardous waste (e.g., halogenated byproducts) and consult institutional guidelines for chemical disposal .

How can the kinase inhibitory activity of this compound be evaluated in vitro?

Level: Advanced
Methodological Answer:

  • Kinase Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases (e.g., CDKs, JAKs) .
  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding affinity to kinase ATP pockets, guided by the pyrazolo[4,3-c]pyridinone scaffold’s hydrogen-bonding motifs .
  • Cell-Based Validation : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays to correlate kinase inhibition with antiproliferative effects .

What strategies enable regioselective functionalization of the pyrazole ring in this compound?

Level: Advanced
Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., benzyloxy) to steer electrophilic substitution to specific positions .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to add aryl/alkyl groups to the pyrazole C4 position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient positions .

Which in vitro models are suitable for assessing the compound’s pharmacological potential beyond kinase inhibition?

Level: Advanced
Methodological Answer:

  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays, comparing MIC values to known oxadiazole derivatives .
  • Metabolic Stability : Use liver microsome assays (human/rat) to evaluate CYP450-mediated degradation .
  • hERG Binding Assays : Patch-clamp studies to assess cardiac toxicity risks via potassium channel interactions .

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